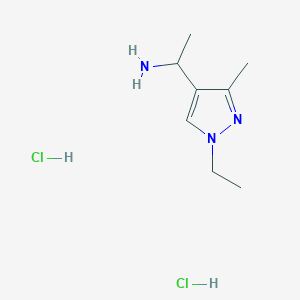

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Descripción

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a pyrazole-derived compound characterized by a substituted heterocyclic core. Its structure consists of a pyrazole ring with an ethyl group at position 1, a methyl group at position 3, and an ethanamine moiety at position 4. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Propiedades

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-4-11-5-8(6(2)9)7(3)10-11;;/h5-6H,4,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCXHAAULKAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

Amination: The resulting alkylated pyrazole is subjected to amination using ethanamine under controlled conditions to introduce the ethanamine group.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.

Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It serves as a precursor in the synthesis of advanced materials, including polymers and coordination complexes with unique electronic properties.

Mecanismo De Acción

The mechanism of action of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Core Heterocycle Modifications

- Pyrazole vs. Triazole : The target compound’s pyrazole core (C₃H₄N₂) differs from triazole-containing analogs (e.g., [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride ). Pyrazoles exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which may influence hydrogen bonding and receptor interactions compared to triazoles.

- Indene Core : Dimetindene N-Oxide Dihydrochloride features an indene scaffold (a fused benzene and cyclopentene system), which confers greater aromatic surface area and lipophilicity compared to pyrazoles.

Substituent Effects

- Alkyl vs. Aryl Groups: The target compound’s ethyl and methyl substituents contrast with bulkier aryl groups in 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethanamine hydrochloride .

- Amine Position and Salt Form: The dihydrochloride salt of the target compound suggests protonation at two sites (likely the ethanamine group and a secondary site, such as a pyrazole nitrogen under acidic conditions). Mono-hydrochloride salts (e.g., ) typically exhibit lower solubility than dihydrochlorides .

Physicochemical Properties (Theoretical Analysis)

*Calculated molecular weight for the target compound.

Salt Form and Solubility Trends

- Dihydrochloride Salts : The target compound and Dimetindene N-Oxide Dihydrochloride benefit from enhanced water solubility due to the presence of two HCl molecules, which increase ionic character.

- Mono-Hydrochloride Salts: Analogs like and may exhibit lower solubility, limiting their utility in aqueous formulations.

Actividad Biológica

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has the following structural features:

- Ethyl group at position 1

- Methyl group at position 3

- Ethanamine group at position 4

The biological activity of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets. Notably, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects: The inhibition of COX enzymes contributes to its potential as an anti-inflammatory agent.

- Potential Antitumor Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[4-(3-Methyl-1H-pyrazol-4-yl)phenyl]ethanamine | Contains a phenyl group attached to a pyrazole | Potentially different biological activity due to phenyl substitution |

| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine | Dimethyl substitution on the pyrazole | May exhibit altered pharmacological properties |

| (1-Ethyl-3-methylpyrazolyl)methylamine | Methyl group attached to nitrogen | Different reactivity patterns due to methyl substitution |

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine dihydrochloride:

- Antimicrobial Studies: A study demonstrated that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating bacterial infections .

- Anti-inflammatory Research: In vitro experiments revealed that the compound effectively reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assays: In a series of cytotoxicity assays on various cancer cell lines, the compound showed promising results with IC50 values comparable to established chemotherapeutics, warranting further investigation into its antitumor potential .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.